molecular formula C20H12O4 B12132363 2-Naphthyl 2-oxochromene-3-carboxylate

2-Naphthyl 2-oxochromene-3-carboxylate

Cat. No.: B12132363
M. Wt: 316.3 g/mol
InChI Key: IMXHBXKFFSSJEM-UHFFFAOYSA-N
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Description

2-Naphthyl 2-oxochromene-3-carboxylate is a chemical compound with the molecular formula C20H12O4. It is a derivative of chromene and naphthalene, combining the structural features of both these aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-oxochromene-3-carboxylate typically involves the condensation of 2-naphthol with 2-oxo-2H-chromene-3-carboxylic acid. This reaction can be catalyzed by various Lewis acids such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN). The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Multicomponent reactions involving 2-naphthol and chromene derivatives can be optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 2-oxochromene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes and naphthalenes, which can have different functional groups like hydroxyl, halogen, and alkyl groups .

Scientific Research Applications

2-Naphthyl 2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthyl 2-oxochromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of naphthalene and chromene, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

naphthalen-2-yl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C20H12O4/c21-19(17-12-15-7-3-4-8-18(15)24-20(17)22)23-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H

InChI Key

IMXHBXKFFSSJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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